Cas no 5946-43-0 (METHYL 2-((BROMOACETYL)AMINO)BENZOATE)

METHYL 2-((BROMOACETYL)AMINO)BENZOATE structure
5946-43-0 structure
商品名:METHYL 2-((BROMOACETYL)AMINO)BENZOATE
CAS番号:5946-43-0
MF:C10H10NO3Br
メガワット:272.095
MDL:MFCD02974379
CID:3055671
PubChem ID:4062738

METHYL 2-((BROMOACETYL)AMINO)BENZOATE 化学的及び物理的性質

名前と識別子

    • METHYL 2-((BROMOACETYL)AMINO)BENZOATE
    • AS-39469
    • MFCD02974379
    • 5946-43-0
    • Methyl 2-((2-Bromoacetyl)amino)benzoate
    • Methyl 2-(-(Bromoacetyl)amino)benzoate
    • CS-0264811
    • methyl 2-(2-bromoacetamido)benzoate
    • methyl 2-((bromoacetyl)amino)benzoate
    • AKOS005288920
    • SCHEMBL4734803
    • methyl2-(2-bromoacetamido)benzoate
    • 986-911-2
    • EN300-94665
    • FAA94643
    • Methyl 2-[(2-bromoacetyl)amino]benzoate
    • BTRCQDXXRNYMAS-UHFFFAOYSA-N
    • Benzoic acid, 2-[(bromoacetyl)amino]-, methyl ester
    • MDL: MFCD02974379
    • インチ: InChI=1S/C10H10BrNO3/c1-15-10(14)7-4-2-3-5-8(7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13)
    • InChIKey: BTRCQDXXRNYMAS-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=C(C=CC=C1)NC(=O)CBr

計算された属性

  • せいみつぶんしりょう: 270.98441Da
  • どういたいしつりょう: 270.98441Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

METHYL 2-((BROMOACETYL)AMINO)BENZOATE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M297403-50mg
Methyl 2-((Bromoacetyl)Amino)Benzoate
5946-43-0
50mg
$ 160.00 2022-06-02
Enamine
EN300-94665-10.0g
methyl 2-(2-bromoacetamido)benzoate
5946-43-0 95%
10.0g
$2649.0 2023-02-11
abcr
AB489838-2,5 g
Methyl 2-((bromoacetyl)amino)benzoate; .
5946-43-0
2,5 g
€1,033.00 2022-02-28
abcr
AB489838-1 g
Methyl 2-((bromoacetyl)amino)benzoate; .
5946-43-0
1g
€620.50 2022-02-28
1PlusChem
1P00IB0P-1g
Benzoic acid, 2-[(bromoacetyl)amino]-, methyl ester
5946-43-0 95%
1g
$424.00 2025-02-28
Enamine
EN300-94665-1g
methyl 2-(2-bromoacetamido)benzoate
5946-43-0 95%
1g
$350.0 2023-09-01
A2B Chem LLC
AI53289-50mg
Methyl 2-(2-bromoacetamido)benzoate
5946-43-0 95%
50mg
$122.00 2024-04-19
A2B Chem LLC
AI53289-10g
Methyl 2-(2-bromoacetamido)benzoate
5946-43-0 95%
10g
$2063.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1335481-500mg
Methyl 2-(2-bromoacetamido)benzoate
5946-43-0 95+%
500mg
¥8121.00 2024-05-07
Aaron
AR00IB91-5g
Benzoic acid, 2-[(bromoacetyl)amino]-, methyl ester
5946-43-0 95%
5g
$1469.00 2023-12-14

METHYL 2-((BROMOACETYL)AMINO)BENZOATE 関連文献

METHYL 2-((BROMOACETYL)AMINO)BENZOATEに関する追加情報

Comprehensive Guide to METHYL 2-((BROMOACETYL)AMINO)BENZOATE (CAS No. 5946-43-0): Properties, Applications, and Market Insights

METHYL 2-((BROMOACETYL)AMINO)BENZOATE (CAS No. 5946-43-0) is a specialized organic compound widely used in pharmaceutical and chemical research. This ester derivative, featuring a bromoacetyl group, plays a crucial role in synthetic chemistry, particularly in the development of bioactive molecules. With the increasing demand for high-purity chemical intermediates, this compound has garnered significant attention from researchers and manufacturers alike.

The molecular structure of METHYL 2-((BROMOACETYL)AMINO)BENZOATE combines a benzoate ester with a reactive bromoacetyl moiety, making it valuable for peptide synthesis and drug discovery. Recent studies highlight its utility in creating targeted therapeutic agents, aligning with the growing trend of precision medicine in the pharmaceutical industry. Researchers often search for "METHYL 2-((BROMOACETYL)AMINO)BENZOATE synthesis" or "CAS 5946-43-0 applications" to explore its potential.

In terms of physical properties, METHYL 2-((BROMOACETYL)AMINO)BENZOATE typically appears as a white to off-white crystalline powder. It exhibits moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane, which is crucial for its handling in laboratory settings. The compound's stability under controlled conditions makes it suitable for long-term storage, a feature frequently queried as "5946-43-0 storage conditions" in scientific databases.

The applications of METHYL 2-((BROMOACETYL)AMINO)BENZOATE extend across multiple domains. In medicinal chemistry, it serves as a key intermediate for developing enzyme inhibitors and receptor modulators. The compound's bromoacetyl group enables efficient conjugation reactions, making it valuable for bioconjugation techniques—a hot topic in antibody-drug conjugate (ADC) research. These applications answer common search queries like "how to use METHYL 2-((BROMOACETYL)AMINO)BENZOATE in drug development".

Market trends indicate rising demand for METHYL 2-((BROMOACETYL)AMINO)BENZOATE, particularly from contract research organizations (CROs) and pharmaceutical innovators. With the global focus on small molecule therapeutics, this compound's role in creating novel chemical entities continues to expand. Industry reports often correlate searches for "CAS 5946-43-0 suppliers" with regional biotech hubs in North America and Asia-Pacific.

Quality control measures for METHYL 2-((BROMOACETYL)AMINO)BENZOATE typically involve high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These analytical techniques ensure the compound meets the stringent purity requirements (>98%) demanded by research applications. Laboratories frequently search for "5946-43-0 purity standards" when sourcing this material for sensitive experiments.

Environmental and handling considerations for METHYL 2-((BROMOACETYL)AMINO)BENZOATE follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) is recommended during handling. This information addresses common workplace safety queries like "CAS 5946-43-0 safety data" or "METHYL 2-((BROMOACETYL)AMINO)BENZOATE handling precautions".

Recent scientific literature highlights innovative uses of METHYL 2-((BROMOACETYL)AMINO)BENZOATE in cancer research and neurological disorder studies. Its structural features enable the creation of targeted drug delivery systems, particularly relevant in the era of personalized medicine. These cutting-edge applications respond to trending search terms like "innovative uses of 5946-43-0" in academic circles.

The synthesis of METHYL 2-((BROMOACETYL)AMINO)BENZOATE typically involves esterification and amidation reactions, with process optimization being a frequent topic in organic chemistry forums. Researchers often seek information on "improving METHYL 2-((BROMOACETYL)AMINO)BENZOATE yield" or "green chemistry approaches for 5946-43-0", reflecting the industry's move toward sustainable synthesis methods.

Looking forward, the versatility of METHYL 2-((BROMOACETYL)AMINO)BENZOATE positions it as a compound of continuing interest in drug discovery pipelines. Its unique chemical properties align well with current research priorities in fragment-based drug design and chemical biology, ensuring its relevance in answering tomorrow's therapeutic challenges. This forward-looking perspective addresses predictive searches like "future applications of CAS 5946-43-0" in the scientific community.

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Amadis Chemical Company Limited
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清らかである:99%
はかる:1g
価格 ($):505.0